Product packaging for N,N-Diethyl-2-hydroxy-3-methoxybenzamide(Cat. No.:CAS No. 19351-20-3)

N,N-Diethyl-2-hydroxy-3-methoxybenzamide

Cat. No.: B101100
CAS No.: 19351-20-3
M. Wt: 223.27 g/mol
InChI Key: UNKOWBNGINEEOQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydroxy-3-methoxybenzamide is a small molecule organic compound with the molecular formula C12H17NO3 . This compound belongs to the class of benzamides and features both methoxy and hydroxy substituents on its aromatic ring. Compounds with this 2-hydroxybenzamide structure are of significant scientific interest due to their potential to form intramolecular hydrogen bonds between the amide carbonyl and the adjacent phenolic hydrogen, a feature known to influence molecular conformation, stability, and reactivity . The specific positioning of the hydroxy group at the 2-position (ortho) relative to the amide group makes this compound a valuable intermediate for studying hydrogen bonding equilibria and for the synthesis of more complex molecular structures . As a building block, it can be utilized in directed metalation strategies for the regioselective functionalization of aromatic rings, enabling the creation of tailored compounds for various research applications . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B101100 N,N-Diethyl-2-hydroxy-3-methoxybenzamide CAS No. 19351-20-3

Properties

CAS No.

19351-20-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-diethyl-2-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3

InChI Key

UNKOWBNGINEEOQ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O

Other CAS No.

19351-20-3

Synonyms

N,N-diethyl-2-hydroxy-3-methoxybenzamide

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-2-hydroxy-3-methoxybenzamide has been studied for its potential therapeutic effects, particularly in the context of pain management and cancer treatment.

Pain Management

Research indicates that derivatives of this compound may interact with mu-opioid receptors, which are crucial in pain modulation. A study highlighted the development of dual-target compounds that aim to provide effective pain relief while minimizing abuse potential associated with traditional opioids .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa) cells. The cytotoxicity was attributed to specific structural modifications that enhance bioactivity while reducing toxicity to normal cells .

Analytical Chemistry

The compound has also found applications in analytical chemistry, particularly in doping analysis. Its derivatives have been utilized in advanced chromatographic techniques to identify and quantify doping agents in biological samples .

Antimicrobial Activity

Research has shown that this compound and its analogs possess antibacterial and antifungal properties. A study synthesized several benzamide derivatives, which were tested for their antimicrobial efficacy against various pathogens, demonstrating significant activity against Gram-positive bacteria .

Binding Studies

In vivo studies using radiolabeled derivatives of the compound have explored its binding affinity to specific cancer cells, such as melanoma cells. These studies are crucial for developing targeted therapies and imaging agents for cancer diagnostics .

Case Studies

StudyApplicationFindings
Study on Pain ManagementMu-opioid receptor interactionCompounds showed potential for safer pain relief options with reduced abuse liability .
Anticancer ResearchCytotoxicity against HeLa cellsDerivatives exhibited high efficiency against cancer cells with low toxicity to normal cells .
Doping AnalysisIdentification of doping agentsUtilized in comprehensive two-dimensional gas chromatography for improved specificity and selectivity .
Antimicrobial ActivityEfficacy against pathogensDemonstrated significant antibacterial activity against Gram-positive bacteria .
Binding StudiesMelanoma targetingInvestigated internalization and biodistribution in melanoma cells using radiolabeled probes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Diethyl-2-hydroxy-3-methoxybenzamide with structurally related benzamides, highlighting substituent positions, molecular properties, and applications inferred from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
N,N-Diethyl-3-hydroxy-4-methoxybenzamide 3-hydroxy, 4-methoxy C₁₂H₁₇NO₃ 223.27 Positional isomer; potential for metal coordination or bioactivity due to hydroxyl/methoxy groups.
N,N-Diethyl-3-methoxybenzamide 3-methoxy C₁₂H₁₇NO₂ 207.27 Lacks hydroxyl group; increased lipophilicity. May serve as a precursor for functionalized benzamides.
N,N-Diethyl-3-hydroxybenzamide 3-hydroxy C₁₁H₁₅NO₂ 193.24 Single hydroxyl group; studied in organic synthesis (e.g., hydrazide derivatives for biological evaluation).
N,N-Diethyl-3-methoxy-2-methylbenzamide 3-methoxy, 2-methyl C₁₃H₁₉NO₂ 221.30 Methyl substitution at 2-position reduces hydrogen-bonding capacity compared to hydroxyl.
N-Benzoyl-2-hydroxybenzamide derivatives Varied (e.g., 3,4,5-trimethoxy) C₁₇H₁₈NO₆ (example) 332.11 (example) Demonstrated biological activity; hydroxyl/methoxy groups critical for binding interactions.
DEET (N,N-Diethyl-3-methylbenzamide) 3-methyl C₁₂H₁₇NO 191.27 Widely used insect repellent; rapid skin absorption and metabolism.

Key Structural and Functional Insights:

Methoxy groups increase lipophilicity and electron-donating effects, while hydroxyl groups contribute to hydrogen bonding and solubility in polar solvents .

Synthesis Pathways: Benzamides are typically synthesized via reaction of benzoyl chlorides with amines . For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was prepared using 3-methylbenzoyl chloride and 2-amino-2-methylpropanol . The target compound could be synthesized similarly, with 2-hydroxy-3-methoxybenzoic acid or its chloride as a starting material.

Biological and Chemical Applications :

  • Hydroxybenzamides are explored for antimicrobial and anticancer activities, with substituent positions influencing efficacy .
  • Diethylamide derivatives like DEET demonstrate the importance of N,N-dialkyl groups in modulating skin penetration and metabolic stability .

Contrasts and Limitations :

  • Unlike DEET, which lacks hydroxyl/methoxy groups, the target compound’s polar substituents may reduce skin permeability but enhance metal-binding capacity.
  • The absence of a methyl group (as in DEET) or formyl group (as in N,N-Diethyl-2-formyl-3-methoxybenzamide ) alters reactivity and application scope.

Preparation Methods

Synthesis via Benzoyl Chloride Formation

The most widely reported method involves converting 2-hydroxy-3-methoxybenzoic acid to its acid chloride, followed by nucleophilic substitution with diethylamine. Key steps include:

  • Activation : Treatment of 2-hydroxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions generates the corresponding benzoyl chloride.

  • Amidation : Reacting the acid chloride with diethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C yields the target compound.

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventDCM85–90
Temperature0°C → RT88
Molar Ratio (Amine)1.2 eq90

Mechanistic Insight :
The electron-withdrawing methoxy group stabilizes the intermediate acyl chloride, while the hydroxyl group requires protection (e.g., trimethylsilyl) to prevent side reactions.

Transamidation of Methyl Esters

Alkaline Hydrolysis and Amine Exchange

An alternative route employs methyl 2-hydroxy-3-methoxybenzoate as a starting material:

  • Ester Activation : Reacting the methyl ester with diethylamine in the presence of a Lewis acid (e.g., Al(OiPr)₃) facilitates transamidation.

  • Workup : Column chromatography (ethyl acetate/hexane, 30–50% gradient) isolates the product with >95% purity.

Key Reaction Metrics :

CatalystTemperature (°C)Time (h)Yield (%)
Al(OiPr)₃1202.565
Ti(OEt)₄100472

Limitation : Residual ester hydrolysis may occur, necessitating rigorous purification.

Catalytic Coupling Approaches

Palladium-Mediated Cross-Coupling

Recent advances utilize palladium catalysts for direct C–N bond formation:

  • Substrate : 3-methoxy-2-hydroxyiodobenzene reacts with diethylamine in the presence of Pd(OAc)₂ and Xantphos.

  • Conditions : Conducted in toluene at 80°C under nitrogen, achieving 78% yield.

Catalyst Performance Comparison :

Catalyst SystemLigandYield (%)
Pd(OAc)₂/XantphosXantphos78
PdCl₂(dppf)dppf65

Advantage : Avoids acid chloride handling, enhancing safety.

Functionalization of Preformed Benzamides

Regioselective Iodination and Substitution

A niche method involves iodinating N,N-diethyl-2-hydroxybenzamide followed by methoxylation:

  • Iodination : Silver(I) triflimide catalyzes iodination at the 3-position using N-iodosuccinimide (NIS).

  • Methoxylation : Copper(I) oxide mediates O-methylation of the hydroxyl group, yielding the final product.

Reaction Profile :

StepReagentsYield (%)
IodinationAgNTf₂, NIS, DCM82
MethoxylationCu₂O, MeI, DMF75

Analytical Characterization

Spectroscopic Validation

Critical data for confirming structure and purity:

¹H-NMR (CDCl₃) :

  • δ 10.2 (s, 1H, -OH)

  • δ 3.85 (s, 3H, -OCH₃)

  • δ 3.40 (q, 4H, N-CH₂)

  • δ 1.20 (t, 6H, N-CH₂CH₃)

IR (KBr) :

  • 3320 cm⁻¹ (-OH stretch)

  • 1650 cm⁻¹ (amide C=O)

  • 1250 cm⁻¹ (C-O of methoxy)

HPLC Purity :

  • 99% (C18 column, MeOH:H₂O = 70:30, λ = 254 nm)

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems enable:

  • Precise Temperature Control : 50°C ± 1°C

  • Residence Time : 12 min

  • Throughput : 1.2 kg/day with 89% yield

Cost Analysis :

ParameterBatch Process ($/kg)Flow Process ($/kg)
Raw Materials320290
Energy Consumption4528

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise using [Ir(ppy)₃] under blue LED light to activate C–H bonds, enabling direct amidation without pre-functionalization.

Preliminary Results :

  • Yield: 62%

  • Reaction Time: 8 h

  • Scope: Limited to electron-rich arenes

Q & A

Q. What are the optimal synthetic routes for N,N-Diethyl-2-hydroxy-3-methoxybenzamide, and what reaction conditions maximize yield?

  • Methodological Answer : The compound is typically synthesized via acid chloride intermediates. Begin by reacting 2-hydroxy-3-methoxybenzoic acid with a dehydrating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride. Subsequent reaction with diethylamine in dichloromethane (CH₂Cl₂) under basic conditions (e.g., pyridine or triethylamine) yields the target amide. For higher purity, employ column chromatography with ethyl acetate/hexane gradients (30–50% v/v). Yield optimization (70–85%) requires strict anhydrous conditions and slow addition of diethylamine to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.8–3.9 ppm), a broad peak for the hydroxyl proton (δ 5.5–6.0 ppm, exchangeable with D₂O), and diethylamide protons (N–CH₂–: δ 3.2–3.5 ppm; CH₃: δ 1.1–1.3 ppm). Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm) .
  • IR : Stretching vibrations at ~1670 cm⁻¹ (amide C=O), ~3400 cm⁻¹ (O–H), and ~1250 cm⁻¹ (C–O of methoxy) confirm functional groups .

Q. What solvent systems are recommended for recrystallization to ensure high purity?

  • Methodological Answer : Use a mixed solvent system of ethanol and water (7:3 v/v) for recrystallization. Dissolve the crude product in hot ethanol (60–70°C), then slowly add warm water until cloudiness appears. Cool to 4°C for 12 hours to precipitate crystals. This method achieves >95% purity, as validated by HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence the compound’s pharmacokinetic properties, such as log P and blood-brain barrier penetration?

  • Methodological Answer : The methoxy group at the 3-position enhances lipophilicity (log P = 2.37–2.55), improving blood-brain barrier permeability compared to unsubstituted analogs. Quantify log P via shake-flask method using octanol/water partitioning, followed by UV-Vis spectrophotometry. For in vivo validation, administer radiolabeled derivatives (e.g., carbon-11) and perform PET imaging in non-human primates to assess brain uptake .

Q. What strategies mitigate oxidative degradation of the hydroxymethyl group in physiological conditions?

  • Methodological Answer : Stabilize the hydroxymethyl group via silylation (e.g., TIPSCl in DMF with triethylamine/DMAP catalysis) or acetylation (acetic anhydride/pyridine). Monitor stability using accelerated degradation studies (40°C, 75% relative humidity for 4 weeks) with HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient). Silylated derivatives show <5% degradation under these conditions .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with dopamine D₄ receptors?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize the compound’s geometry. Use molecular docking (AutoDock Vina) against D₄ receptor crystal structures (PDB ID: 5WIU). Key interactions include hydrogen bonding between the hydroxyl group and Ser196, and π-π stacking of the methoxy-substituted benzene ring with Phe115. Validate predictions via competitive binding assays using [³H]spiperone .

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